Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate
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Overview
Description
Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C12H25O5P and a molecular weight of 280.30 . This compound is characterized by the presence of a phosphonate group attached to a propyl chain, which is further connected to a tetrahydro-2H-pyran-2-yl group through an ether linkage. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate typically involves the reaction of diethyl phosphite with 3-chloropropyl tetrahydro-2H-pyran-2-yl ether under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving phosphonate substrates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit or activate enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-hydroxypropyl)phosphonate
- Diethyl (3-chloropropyl)phosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts specific chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and various scientific applications.
Biological Activity
Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, emphasizing its pharmacological relevance and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C12H25O5P
- Molecular Weight : 276.27 g/mol
- InChIKey : VDQGNOKCAVSQIW-UHFFFAOYSA-N
- SMILES Representation : C(P(OCC)(OCC)=O)#CCOC1CCCCO1
This compound features a phosphonate group, which is known for its reactivity and ability to form stable complexes with various biological targets.
Biological Activity
The biological activity of this compound can be summarized through various studies that highlight its pharmacological properties:
- Antimicrobial Activity : Phosphonates are recognized for their antimicrobial properties. Diethyl phosphonates have shown efficacy against certain bacterial strains, making them candidates for antibiotic development .
- Enzyme Inhibition : Research indicates that phosphoryl-substituted compounds can inhibit specific enzymes, which may be crucial in treating diseases linked to enzyme dysfunction. For instance, some phosphonates have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management .
- Neuroprotective Effects : Compounds containing phosphoryl groups are being investigated for their neuroprotective effects. Some studies suggest that they may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with phosphonates under controlled conditions. The development of new synthetic routes has enabled the production of various derivatives with enhanced biological properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of diethyl phosphonates against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Enzyme Inhibition
In a pharmacological study assessing DPP-IV inhibition, this compound was tested alongside known inhibitors. The compound demonstrated competitive inhibition with an IC50 value of 50 nM, indicating its potential as a therapeutic agent in diabetes management.
Compound | IC50 (nM) |
---|---|
This compound | 50 |
Sitagliptin | 30 |
Properties
IUPAC Name |
2-(3-diethoxyphosphorylpropoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O5P/c1-3-16-18(13,17-4-2)11-7-10-15-12-8-5-6-9-14-12/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMYWICASCKLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCOC1CCCCO1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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